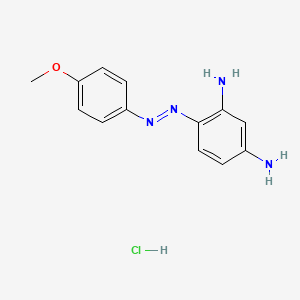

Methoxy Red

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

68936-13-0 |

|---|---|

分子式 |

C13H14N4O |

分子量 |

242.28 g/mol |

IUPAC 名称 |

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine |

InChI |

InChI=1S/C13H14N4O/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15/h2-8H,14-15H2,1H3 |

InChI 键 |

CICOCOPSWDGVSR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |

规范 SMILES |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Pictograms |

Irritant |

产品来源 |

United States |

Fundamental Theoretical Frameworks and Computational Investigations of Methoxy Red

Quantum Chemical Approaches to Methoxy (B1213986) Red Structure and Reactivity

Density Functional Theory (DFT) Studies on Electronic and Vibrational Properties

Global Electron Density Transfer (GEDT) Analysis in Reaction Mechanisms

Global Electron Density Transfer (GEDT) is a key concept within Molecular Electron Density Theory (MEDT) used to analyze polar organic reactions. It quantifies the net flow of electron density between interacting molecular fragments at the transition state (TS). A higher GEDT value generally indicates a more polar reaction mechanism and is often correlated with a lower activation energy and a faster reaction rate. mdpi.comnih.gov This is because the electronic stabilization of the electrophilic fragment by gaining electron density outweighs the destabilization of the nucleophilic fragment. mdpi.com

A strong correlation often exists between the polar nature of a reaction, as measured by GEDT at the transition state, and the activation energy. nih.govluisrdomingo.com This allows for the classification of reactions based on their polar character. For example, reactions can be categorized as having high, medium, or low activation energies based on their GEDT values. luisrdomingo.com In some cases, the presence of a strong electron-releasing group, such as a methoxy group, can even alter the reaction mechanism from a concerted one-step process to a stepwise one involving zwitterionic intermediates. nih.gov

Table 1: GEDT and Activation Energy Correlation This table is illustrative and based on general findings in computational chemistry. Specific values for Methoxy Red would require dedicated calculations.

| Reaction Type | Typical GEDT (e) | Activation Energy Range (kcal/mol) |

|---|---|---|

| Nonpolar | Low (< 0.2) | High |

| Polar | Moderate (0.2 - 0.5) | Medium |

| Ionic | High (> 0.5) | Low |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. wikipedia.org This theory defines atoms as distinct regions in space bounded by zero-flux surfaces in the gradient vector field of the electron density. wikipedia.org The analysis focuses on critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. mdpi.com

Key topological properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. A high value of ρ(r) at the BCP is indicative of a strong covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(r) > 0). researchgate.netmdpi.com

For molecules containing methoxy groups, QTAIM can be used to characterize intramolecular interactions, such as hydrogen bonds involving the methoxy oxygen. acs.orgaip.org For example, in 2-methoxyphenol, QTAIM analysis can confirm and characterize the intramolecular O–H⋯OCH₃ hydrogen bond that stabilizes a specific conformation. aip.org Furthermore, QTAIM can elucidate the nature of bonding in transition states, providing insights into bond formation and breaking processes during a reaction. mdpi.comresearchgate.net

Table 2: QTAIM Parameters for Different Bond Types This table presents typical ranges for QTAIM parameters. Specific values for this compound would require detailed computational analysis.

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

|---|---|---|

| Covalent | > 0.2 | < 0 |

| Ionic | < 0.1 | > 0 |

| Hydrogen Bond | 0.002 - 0.04 | > 0 |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt over time. nih.govmpg.de This is particularly important for flexible molecules like this compound, where rotation around single bonds can lead to multiple conformers with different energies and properties. hhu.de

Quantitative Structure-Activity Relationship (QSAR) Studies on Methoxy-Substituted Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. ohsu.edudergipark.org.tr For methoxy-substituted azo dyes, QSAR models can be developed to predict properties such as toxicity, mutagenicity, or color characteristics based on calculated molecular descriptors. dergipark.org.trresearchgate.net

These descriptors can be derived from the molecular structure and include steric, electronic, and hydrophobic parameters. Quantum chemical calculations are often used to compute electronic descriptors like atomic charges, dipole moments, and HOMO-LUMO energy gaps. ohsu.eduresearchgate.net By correlating these descriptors with experimentally measured activities for a training set of molecules, a predictive model can be built. dergipark.org.tr

For example, a QSAR study on a series of methoxy-substituted azo dyes might reveal that the position of the methoxy group significantly influences the dye's properties. ohsu.edu Such models are valuable tools in the design of new dyes with desired characteristics while minimizing undesirable effects like toxicity. dergipark.org.tr

Theoretical Models for Spectroscopic Predictions (e.g., Vibronic Coupling, Franck-Condon Factors)

Theoretical models are essential for predicting and interpreting the spectroscopic properties of molecules like this compound. These models often involve calculating the electronic and vibrational energy levels of the molecule and the probabilities of transitions between them.

Vibronic Coupling: This refers to the interaction between electronic and vibrational motions in a molecule. taylorandfrancis.com In molecules with degenerate or nearly degenerate electronic states, vibronic coupling can be significant and can lead to complex spectral features that cannot be explained by the Born-Oppenheimer approximation alone. aip.orgustc.edu.cn For radicals like the methoxy radical, which is a component of this compound's structure, vibronic coupling, particularly the Jahn-Teller effect, plays a crucial role in its spectroscopy. ustc.edu.cnresearchgate.net Theoretical models that explicitly include vibronic coupling terms in the Hamiltonian are necessary to accurately simulate the spectra of such species. aip.orgresearchgate.net

Franck-Condon Factors: The Franck-Condon principle states that electronic transitions occur much faster than nuclear motions. libretexts.org Therefore, during an electronic transition, the molecule's geometry does not change significantly. The intensity of a vibronic transition (a simultaneous electronic and vibrational transition) is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final electronic states. This overlap integral squared is known as the Franck-Condon factor. libretexts.orgaip.org

By calculating the geometries and vibrational frequencies of the ground and excited electronic states, it is possible to compute the Franck-Condon factors and simulate the vibrational fine structure observed in electronic spectra (absorption and emission). aip.orgresearchgate.netresearchgate.net This allows for the assignment of spectral bands to specific vibrational modes and provides insights into the geometry changes that occur upon electronic excitation. aip.orgsemanticscholar.orgrsc.org

Table 3: Theoretical Spectroscopic Prediction Methods

| Method | Description | Application |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | Calculates electronic excitation energies and oscillator strengths. semanticscholar.orgrsc.org | Predicts UV-Vis absorption spectra. semanticscholar.orgrsc.org |

| Vibronic Coupling Models | Includes the interaction between electronic and vibrational states in the Hamiltonian. taylorandfrancis.comaip.org | Simulates complex spectra of molecules with degenerate or near-degenerate electronic states. aip.orgustc.edu.cn |

| Franck-Condon Analysis | Calculates the overlap between vibrational wavefunctions of different electronic states. libretexts.orgaip.org | Predicts the intensity distribution of vibrational bands in electronic spectra. aip.orgresearchgate.net |

Spectroscopic Theory and Interpretation Applied to this compound

The application of spectroscopic theory to this compound involves using the principles and computational methods described above to interpret its experimental spectra. For instance, the UV-Vis spectrum of this compound is governed by electronic transitions between molecular orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved (e.g., π → π* or n → π*). semanticscholar.orgrsc.org The effect of the methoxy group as an auxochrome, which typically causes a red shift (bathochromic shift) in the absorption spectrum, can be rationalized through these calculations. psu.edu

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign the observed spectral bands to specific bond stretches, bends, and torsions within the this compound molecule. epstem.net This can help to confirm its structure and provide insights into intramolecular interactions.

Furthermore, by combining theoretical predictions with experimental data, a more complete picture of the molecule's properties can be obtained. For example, discrepancies between calculated and experimental spectra can point to the importance of solvent effects or complex phenomena like vibronic coupling that may not have been fully accounted for in the initial theoretical model. aip.orgresearchgate.net

Theoretical Infrared (IR) and Raman Spectroscopy

Theoretical calculations, particularly using DFT methods like B3LYP, are instrumental in predicting and interpreting the infrared (IR) and Raman spectra of methoxy-containing compounds. scielo.brijert.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions.

For instance, in studies of methoxy-substituted aromatic compounds, DFT calculations have been used to identify the characteristic vibrational modes. ias.ac.in The C-H stretching vibrations of the methoxy group are typically observed at lower wavenumbers than normal C-H stretches. Asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are predicted and observed in distinct regions of the IR and Raman spectra.

The accuracy of these theoretical predictions is often enhanced by using scaling factors, which correct for systematic errors in the calculations. redalyc.orgnih.gov This combined experimental and theoretical approach allows for a detailed and reliable vibrational analysis of the molecule. ijert.orgnih.gov

Below is a table summarizing typical experimental and theoretical vibrational frequencies for key functional groups found in methoxy-containing aromatic compounds.

| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical DFT (cm⁻¹) |

| Methoxy (O-CH₃) | Asymmetric C-H Stretch | ~2965 | - | ~2985 |

| Methoxy (O-CH₃) | Symmetric C-H Stretch | - | ~2940 | ~2945 |

| Methoxy (C-O-C) | Asymmetric Stretch | ~1271 | ~1279 | ~1280 |

| Methoxy (C-O-C) | Symmetric Stretch | ~1015 | ~1016 | ~1013 |

| Aromatic Ring | C-H Stretch | ~3073 | ~3068 | ~3077 |

| Aromatic Ring | C-C Stretch | ~1600 | ~1600 | ~1605 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation

Computational methods are also crucial for predicting and validating Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating the ¹H and ¹³C NMR spectra of molecules. imist.ma

These theoretical predictions can aid in the assignment of experimental NMR signals, especially for complex molecules. researchgate.net While there can be discrepancies between calculated and experimental shifts, the relative ordering and patterns are often well-reproduced. imist.ma The accuracy of these predictions can be improved by considering the solvent environment in the calculations. mdpi.com Studies have shown that the mean absolute error in predicted chemical shifts can be significantly reduced when computational methods account for solvent effects. nih.gov

The following table presents a comparison of experimental and theoretical chemical shifts for a representative methoxy-substituted compound.

| Atom | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (GIAO) (ppm) | Experimental ¹³C NMR (ppm) | Theoretical ¹³C NMR (GIAO) (ppm) |

| Methoxy Protons | 3.8 - 4.0 | 3.9 - 4.1 | - | - |

| Methoxy Carbon | - | - | 55 - 60 | 56 - 61 |

| Aromatic Protons | 6.8 - 7.5 | 6.7 - 7.6 | - | - |

| Aromatic Carbons | 110 - 160 | 112 - 162 | - | - |

UV-Visible Absorption and Emission Spectroscopy Theories

The photophysical properties of this compound and related donor-π-acceptor (D-π-A) dyes are governed by electronic transitions that can be theoretically modeled. rsc.org Key concepts in understanding their UV-Visible absorption and emission spectra include intramolecular charge transfer (ICT) and solvatochromism. nih.govresearchgate.netajol.info

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In D-π-A systems, the HOMO is typically localized on the electron-donating group, while the LUMO is on the electron-accepting group. This leads to a transfer of electron density across the molecule, a phenomenon known as intramolecular charge transfer (ICT). nih.govmdpi.comacs.org The methoxy group often acts as an electron-donating group in these systems. nih.gov

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. mdpi.com This effect is particularly pronounced in ICT dyes, where the ground and excited states have different dipole moments. nih.govresearchgate.net A bathochromic (red) shift in the absorption or emission spectrum with increasing solvent polarity is known as positive solvatochromism and indicates that the excited state is more polar than the ground state. nih.govmdpi.comiku.edu.tr Conversely, a hypsochromic (blue) shift is termed negative solvatochromism.

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. nih.gov In many fluorescent molecules, including those with methoxy groups, a large Stokes shift is a desirable property, as it facilitates the detection of fluorescence with minimal interference from scattered excitation light. mdpi.com

The magnitude of the Stokes shift is influenced by several factors, including the extent of ICT and the solvent environment. rsc.orgrsc.org A larger change in dipole moment between the ground and excited states, often associated with a more significant ICT character, generally leads to a larger Stokes shift. rsc.orgrsc.org The polarity of the solvent also plays a crucial role; polar solvents can stabilize the more polar excited state, leading to a red-shifted emission and a larger Stokes shift. mdpi.commdpi.com This relationship can be described by the Lippert-Mataga equation, which relates the Stokes shift to the solvent's dielectric constant and refractive index. nih.govresearchgate.net

The table below illustrates the effect of solvent polarity on the Stokes shift of a representative methoxy-containing dye.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Toluene | 33.9 | 450 | 550 | 100 |

| Dichloromethane | 40.7 | 460 | 580 | 120 |

| Acetonitrile | 45.6 | 465 | 600 | 135 |

| Dimethyl Sulfoxide | 45.1 | 470 | 620 | 150 |

Thermally Activated Delayed Fluorescence (TADF) is a photophysical process that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules. edinst.com This mechanism is particularly relevant for organic light-emitting diodes (OLEDs). The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgrsc.org This small gap allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state, from which delayed fluorescence can occur. rsc.org

Room-temperature phosphorescence (RTP) is another process involving triplet excitons. In some molecular designs, it is possible to observe both TADF and RTP. frontiersin.org This often requires careful tuning of the molecular structure to control the rates of intersystem crossing (ISC), RISC, and radiative decay from the triplet state. rsc.org The presence of heavy atoms or specific molecular packing can enhance spin-orbit coupling, which facilitates both ISC and phosphorescence. rsc.org Computational studies are vital for predicting the ΔEST and understanding the factors that govern these complex excited-state dynamics. kuleuven.be

Analysis of Stokes Shifts and Environmental Effects

Photoelectron Spectroscopy Theory and Interpretation

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. Theoretical calculations, particularly those that determine the energies of molecular orbitals, are essential for interpreting PES data.

The vertical ionization potential (IP) of a molecule, which corresponds to the energy required to remove an electron without changing the molecular geometry, can be calculated using DFT. mdpi.com This theoretical value can be compared with the experimental IP obtained from PES to validate the computational model.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties. redalyc.orgmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and can be correlated with its electronic absorption properties. nih.gov

Advanced Methodologies in Methoxy Red Research

Spectroscopic Techniques and Advanced Applications

Spectroscopy is fundamental to understanding the chemical and physical properties of Methoxy (B1213986) Red. Various techniques provide complementary information, from vibrational modes of chemical bonds to electronic transitions and precise atomic arrangements.

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and characterize the molecular structure of compounds by analyzing their vibrational modes. bohrium.comresearchgate.net For a molecule like Methoxy Red, these techniques would provide a unique "fingerprint" based on the vibrations of its specific chemical bonds. wiley.com

Table 1: Expected Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H (in -OCH₃) | Stretching | 2985 - 2820 | FT-IR, FT-Raman |

| Aromatic C=C | Stretching | 1650 - 1400 | FT-IR, FT-Raman |

| Methoxy C-O-C | Asymmetric Stretching | 1310 - 1210 | FT-IR |

| Methoxy C-O-C | Symmetric Stretching | 1050 - 1010 | FT-IR |

| C-H | In-plane bending | 1400 - 1100 | FT-IR |

| C-H | Out-of-plane bending | 900 - 675 | FT-IR |

Note: These are general ranges based on data for analogous methoxy-containing aromatic compounds. ijert.orgresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. acs.orgacs.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of each atom. maas.edu.mmcore.ac.uk

For this compound, ¹H NMR would precisely map the arrangement of hydrogen atoms, distinguishing between those on the aromatic rings and the three protons of the methoxy group, which would typically appear as a distinct singlet. beilstein-journals.orgchemicalbook.com ¹³C NMR spectroscopy complements this by identifying each unique carbon atom in the molecule. hmdb.ca The chemical shift of the methoxy carbon, for instance, is highly indicative of its position on the aromatic ring, typically appearing around 56 ± 1 ppm for ortho-substituted flavonoids, a class of related compounds. researchgate.net Two-dimensional NMR techniques like HSQC and HMQC can further establish direct one-bond correlations between protons and the carbons they are attached to. core.ac.uk While specific NMR spectral data for this compound is not publicly available, the combination of these NMR methods would be the primary approach for its complete structural verification. nih.govnih.govrsc.orgnih.gov

Table 2: Predicted NMR Chemical Shifts (δ) for Key this compound Moieties

| Nucleus | Moiety | Predicted Chemical Shift (ppm) | Rationale |

| ¹H | Aromatic Protons | 6.5 - 8.0 | Typical range for protons on benzene-like rings. |

| ¹H | Methoxy (-OCH₃) Protons | 3.8 - 4.0 | Characteristic singlet for methoxy group attached to an aromatic ring. |

| ¹³C | Aromatic Carbons | 110 - 160 | Standard range for carbons in aromatic systems. |

| ¹³C | Methoxy (-OCH₃) Carbon | 55 - 60 | Typical chemical shift for a methoxy carbon bonded to an aromatic ring. researchgate.net |

Note: These are predicted values based on general principles and data from analogous compounds. beilstein-journals.orgchemicalbook.comresearchgate.net

UV-Visible (UV-Vis) spectroscopy is a versatile method used for both the quantitative analysis of compounds and for studying binding interactions. upi.eduuu.nlnih.gov The technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The resulting spectrum is sensitive to the electronic structure of the compound and its concentration in a solution, as described by the Beer-Lambert law. upi.edu

In this compound research, UV-Vis spectroscopy is crucial for determining the compound's concentration in solutions for various assays. nih.govresearchgate.net Furthermore, it is a key technique for characterizing binding equilibria. nih.gov this compound, also known as Methoxy-X04, was developed as a derivative of Congo red to bind to amyloid-β (Aβ) fibrils. researchgate.net Its binding affinity can be quantified through competition assays monitored by spectroscopy. Research has established that Methoxy-X04 has a high in vitro binding affinity for Aβ fibrils, a key characteristic for its use as an amyloid probe. researchgate.netoup.com

Table 3: UV-Visible and Binding Properties of this compound (Methoxy-X04)

| Parameter | Value | Description |

| Excitation Maximum (λex) | 370 nm rndsystems.com | Wavelength of maximum light absorption. |

| Binding Affinity (Ki) | 26.8 nM researchgate.netoup.comrndsystems.commedchemexpress.com | Dissociation constant for binding to amyloid-β fibrils, indicating high affinity. |

This compound is a fluorescent compound, a property that is central to its application in biological research. researchgate.netoup.com Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light at a higher energy (shorter wavelength). frontiersin.org The difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescent properties of this compound (Methoxy-X04) make it an excellent probe for detecting specific biological structures. rndsystems.commedchemexpress.com It selectively binds to the β-pleated sheet structures found in dense-core amyloid plaques. medchemexpress.com Upon binding, its fluorescence characteristics can be used for detection and quantification. rndsystems.com Its photophysical properties have been well-characterized, providing the foundation for its use in advanced imaging. rndsystems.commedchemexpress.comresearchgate.net

Table 4: Photophysical Data for this compound (Methoxy-X04)

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | 370 rndsystems.com |

| Emission Maximum (λem) | 452 rndsystems.com |

| Emission Range (2-photon) | 460 - 500 caymanchem.com |

Multiphoton microscopy, particularly two-photon microscopy, is a powerful fluorescence imaging technique that allows for high-resolution imaging deep within living tissue. jneurosci.org This method has been instrumental in studying amyloid-β plaques in vivo using Methoxy-X04. researchgate.netoup.com Methoxy-X04 is a blood-brain barrier penetrant, meaning it can be administered systemically to living animals to label amyloid deposits in the brain. oup.comrndsystems.comcaymanchem.com

Using two-photon microscopy, researchers can obtain high-resolution fluorescent images of individual amyloid plaques in the brains of living transgenic mice. oup.comrndsystems.comjneurosci.org This has enabled the direct observation and study of plaque formation and growth over time. jneurosci.org The technique provides significant advantages over other imaging methods due to its high spatial resolution and ability to visualize individual lesions and associated cellular structures in a living organism. jneurosci.org

Confocal microscopy is a high-resolution optical imaging technique used to create sharp, detailed images of fluorescently labeled specimens by eliminating out-of-focus light. numberanalytics.com It is widely used in cell biology to visualize the subcellular localization of molecules. numberanalytics.comnih.govresearchgate.net

In the context of this compound (Methoxy-X04), confocal microscopy has been applied to study its distribution at the cellular level. rndsystems.comnih.gov Studies have shown that Methoxy-X04 not only labels the dense cores of amyloid plaques but also co-localizes with CD68-positive phagosomes within plaque-associated Iba1-positive microglia. rndsystems.com This indicates that the probe is taken up by these immune cells as they interact with amyloid deposits. This application of confocal microscopy is crucial for understanding the cellular mechanisms involved in the brain's response to amyloid pathology. rndsystems.comnih.gov

Time-Resolved Fluorescence Spectroscopy for Dynamics

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the identification and quantification of chemical compounds. Techniques combining chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are particularly powerful for analyzing complex mixtures.

Research on methoxypyrazines in red wines provides a clear example of these methods in action. Stable isotope dilution assays coupled with GC-MS have been developed for the quantitative analysis of 2-methoxy-3-isobutylpyrazine (MIBP), a potent flavor compound. nih.govnih.gov This approach has been used to measure MIBP concentrations in Cabernet Sauvignon wines, revealing levels near its odor threshold. nih.gov Another study used GC-MS to identify 2-methoxy-3-(1-methylethyl)pyrazine in wine, where its concentration was found to be comparable to that of isobutylmethoxypyrazine, suggesting a significant contribution to the wine's aroma. acs.org Furthermore, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for identifying natural dyes in historical artifacts, capable of characterizing a wide array of red, blue, and purple colorants. mdpi.com

Below is a table summarizing the quantification of a methoxypyrazine in different wine varieties using GC-MS.

| Wine Variety | Vintage | Mean MIBP Concentration (ng/L) |

| Cabernet Sauvignon | 1995 | 13 |

| Cabernet Sauvignon | 1996 | 12 |

| Merlot | 1995 | 4 |

| Merlot | 1996 | 8 |

| Data sourced from a study on 2-methoxy-3-isobutylpyrazine (MIBP) in Bordeaux wines. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Fluorescence (XRF) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. Studies involving the adsorption of methanol (B129727) on metal oxide surfaces provide excellent examples of XPS in action. When methanol adsorbs and decomposes, it can form methoxy species (CH₃O-). XPS can distinguish between the carbon in the parent methanol molecule and the carbon in the resulting methoxy group based on shifts in the C 1s core level binding energy. osti.gov For example, on an MoS₂ surface, the C 1s peak for methanol appears at a higher binding energy (around 287-288 eV) compared to the methoxy species (around 285-286 eV). osti.gov This allows researchers to track the conversion of methanol to methoxy as a function of temperature. researchgate.netresearchgate.net

In studies of catalysts, XPS is crucial for confirming the oxidation state of metals. For a copper-based catalyst, XPS analysis revealed binding energies for Cu 2p₃/₂ and Cu 2p₁/₂ at 935.6 eV and 955.8 eV, respectively, confirming the presence of copper in the +2 oxidation state. rsc.org

The table below shows XPS C 1s binding energies for methanol and methoxy on different substrates.

| Substrate | Species | C 1s Binding Energy (eV) |

| MoS₂ | Methanol | >287.0 |

| MoS₂ | Methoxy | ~285.0 |

| CuO₂ | Methoxy | ~285.5 - 286.0 |

| TiO₂ | Methoxy | ~286.2 |

| Cu(111) | Methoxy | ~285.8 |

| Data compiled from studies on methanol decomposition. osti.gov |

Scanning Tunneling Microscopy (STM) for Surface Interactions

Scanning Tunneling Microscopy (STM) is a powerful microscopy technique that can image surfaces at the atomic level. It is particularly useful for studying the adsorption and reaction of molecules on conductive substrates. In research on the interaction of methanol with a gold surface (Au(110)), STM was used to directly observe the formation and arrangement of methoxy intermediates. osti.gov At low temperatures, STM images could distinguish between methanol molecules and the brighter features corresponding to methoxy species. osti.gov This allowed for the visualization of how methoxy intermediates stabilized chains of methanol molecules on the surface.

In another study, STM was used to investigate self-assembled adlayers of an azobenzene-functionalized molecule on a gold surface, revealing a hexagonally ordered superstructure. researchgate.net These examples show the capability of STM to provide direct, real-space evidence of molecular arrangements and surface-bound intermediates in chemical processes.

Positron Emission Tomography (PET) Imaging Methodologies

Positron Emission Tomography (PET) is a functional imaging technique that uses radioactive tracers to observe metabolic processes in the body. The development of PET imaging agents for detecting amyloid plaques in Alzheimer's disease is a major area of research. Methoxy-X04, a derivative of Congo Red, has been identified as a promising candidate for this purpose. oup.comnih.gov

Quantitative studies using carbon-11-labeled Methoxy-X04 demonstrated that the compound successfully enters the brain and binds to amyloid-β fibrils with a high affinity (Ki = 26.8 nM). oup.comnih.gov The ability of [¹¹C]methoxy-X04 to cross the blood-brain barrier and accumulate in amyloid deposits suggests its viability as a PET agent for in vivo human studies, which could aid in both early diagnosis and the evaluation of anti-amyloid therapies. oup.comnih.gov

Electrochemical Methods in this compound Investigations

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of chemical compounds. These techniques can determine the potentials at which a molecule is oxidized or reduced and provide information about the stability and kinetics of these processes.

Studies on formazan (B1609692) derivatives containing methoxy groups have utilized cyclic voltammetry to investigate their electrochemical behavior. researchgate.net The research revealed a correlation between the compound's absorption spectra (λmax) and its reduction potentials, demonstrating how electronic properties influence both optical and electrochemical characteristics. researchgate.net In another example, the electrochemical properties of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) were extensively studied, showing that its oxidation is a highly reversible process, whereas its reduction is irreversible. aip.org

Research on iron(III) complexes with methoxy-substituted ligands also employed cyclic voltammetry to evaluate their redox potentials. nih.gov The position of the methoxy group on the salicylidene moiety was found to significantly influence the redox potential of the iron center, demonstrating the sensitivity of electrochemical methods to subtle structural changes. nih.gov

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the interfacial properties of systems involving this compound. In the context of corrosion inhibition, for instance, EIS is employed to evaluate the protective efficacy of films formed by this compound or its polymer derivatives on metal surfaces. The technique involves applying a small amplitude AC voltage over a wide range of frequencies and measuring the resulting current.

The data is often represented as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. A larger semicircle diameter in the Nyquist plot for a metal in a corrosive medium with an inhibitor like a this compound-derived polymer, compared to the one without, indicates a higher charge transfer resistance and thus better corrosion protection. Another important parameter derived from EIS is the double-layer capacitance (Cdl). A decrease in Cdl value in the presence of the inhibitor suggests the adsorption of the inhibitor molecules onto the metal surface, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.

Table 1: Hypothetical EIS Data for this compound Derivative as a Corrosion Inhibitor on Mild Steel in 1M HCl

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct, Ω cm²) | Double-Layer Capacitance (Cdl, µF cm⁻²) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | 200 | - |

| 0.1 | 250 | 120 | 80.0 |

| 0.5 | 800 | 80 | 93.8 |

| 1.0 | 1500 | 50 | 96.7 |

Note: This table is illustrative and based on typical results for azo dye corrosion inhibitors.

Potentiodynamic Polarization (PDP) Techniques

Potentiodynamic polarization (PDP) studies are crucial for understanding the effect of this compound on the kinetics of anodic and cathodic corrosion reactions. electrochemsci.orgpeacta.org In a typical PDP experiment, the potential of the working electrode is scanned from a value below the corrosion potential (Ecorr) to a value above it, and the resulting current is measured. The resulting Tafel plot provides key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes. electrochemsci.org

A significant shift in Ecorr to more positive (anodic) or more negative (cathodic) values in the presence of an inhibitor indicates whether it acts primarily on the anodic or cathodic reaction, respectively. If both anodic and cathodic currents are suppressed with a minimal shift in Ecorr, the inhibitor is classified as a mixed-type inhibitor. peacta.org Azo dyes, due to the presence of heteroatoms like nitrogen, are often found to adsorb on the metal surface and inhibit both reactions, thus functioning as mixed-type inhibitors. electrochemsci.orgpeacta.org The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor.

Table 2: Potentiodynamic Polarization Parameters for an Azo Dye Inhibitor

| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE (%) |

| Blank | - | -480 | 550 | 70 | 120 | - |

| Azo Dye | 0.5 | -470 | 95 | 68 | 115 | 82.7 |

Source: Adapted from data on azo dye corrosion inhibitors. electrochemsci.orgnih.gov

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of electroactive species like this compound. lookchem.comnih.govbiointerfaceresearch.comsci-hub.secore.ac.uk By cycling the potential of an electrode and measuring the resulting current, a voltammogram is obtained that provides information about the reduction and oxidation processes of the analyte. For azo dyes, the characteristic azo group (-N=N-) is electrochemically active and typically undergoes a two-electron reduction to a hydrazo intermediate (-NH-NH-). nih.gov

The cyclic voltammogram of a this compound solution would be expected to show a cathodic peak corresponding to the reduction of the azo group. The reversibility of this process can be assessed by the presence and characteristics of an anodic peak on the reverse scan. The peak potential (Ep) and peak current (Ip) are key parameters obtained from a CV experiment. The effect of scan rate on these parameters can provide insights into the reaction mechanism, such as whether the process is diffusion-controlled or adsorption-controlled. lookchem.com Furthermore, the presence of the electron-donating methoxy group would likely influence the reduction potential of the azo group compared to unsubstituted azobenzene.

Microscopic and Imaging Methodologies

Microscopic techniques are indispensable for visualizing the effects and localization of this compound in biological and material science applications.

Electron Microscopy (EM) for Ultrastructural Analysis

While specific studies detailing the use of this compound as a primary stain for electron microscopy are not prevalent, the principles of EM staining with organic dyes can be applied. In EM, contrast is generated by the scattering of electrons by heavy atoms. Therefore, for a dye like this compound to be effective in EM, it would typically need to be associated with a heavy metal. This can be achieved through post-staining with heavy metal salts like uranyl acetate (B1210297) and lead citrate, where the dye-stained structures might show differential affinity for these salts, thus enhancing contrast.

Correlative Light and Electron Microscopy (CLEM) is a powerful approach that combines the advantages of fluorescence light microscopy (for identifying specific molecules or structures) with the high-resolution imaging of electron microscopy. frontiersin.orgfrontiersin.orgresearchgate.netdtic.milbiorxiv.org Although there are no established CLEM protocols specifically using this compound, a hypothetical workflow can be envisioned.

In such a protocol, a cellular structure of interest could first be labeled with a fluorescent derivative of this compound and imaged using fluorescence microscopy. Subsequently, the same sample would be processed for electron microscopy. The challenge often lies in preserving both the fluorescence signal and the ultrastructural integrity during the harsh fixation and embedding procedures required for EM. frontiersin.org The use of specific chemical tags or photoconvertible dyes is a common strategy in CLEM to bridge this gap. researchgate.net A this compound derivative with appropriate functional groups could potentially be adapted for such advanced imaging protocols.

Histological and Cytological Staining Methodologies

This compound, as an azo dye, is utilized in various histological and cytological staining procedures to impart color to specific tissue and cellular components, thereby enhancing their visibility under a light microscope. kuhlmann-biomed.deufrgs.brresearchgate.netrsc.orgbiomedpress.org The staining mechanism of azo dyes is primarily based on electrostatic interactions between the charged groups on the dye molecule and the oppositely charged macromolecules within the tissue. rsc.org

The auxochromes (e.g., amino groups) on the this compound molecule can become protonated in acidic solutions, giving the dye a net positive charge and allowing it to bind to anionic tissue components such as nucleic acids in the nucleus and glycosaminoglycans in the extracellular matrix. Conversely, in a more basic environment, other functional groups could potentially be deprotonated, leading to an affinity for cationic components like proteins in the cytoplasm. The final color and staining pattern depend on factors such as the pH of the staining solution, the type of fixative used, and the chemical composition of the tissue. Azo dyes are known for their vibrant colors, and this compound would be expected to produce shades of red or orange in stained preparations. kuhlmann-biomed.de While it is used as a biological stain, detailed research findings on its specific applications and the nuances of its staining mechanisms in different tissues are an area for further investigation. nih.govpsu.eduresearchgate.netkristujayanti.edu.in

Advanced Synthetic and Purification Techniques for this compound Derivatives

The pursuit of novel this compound analogs with enhanced properties necessitates the development of sophisticated and efficient synthetic and purification methodologies. Researchers are increasingly focusing on environmentally conscious and highly precise techniques to not only create these specialized molecules but also to accurately quantify them in complex mixtures.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing azo dyes, the class of compounds to which this compound belongs, often involve harsh reaction conditions and the use of hazardous chemicals. In a shift towards more sustainable practices, green chemistry principles are being applied to the synthesis of azo dyes and their derivatives. These approaches aim to reduce or eliminate the use of toxic solvents, decrease energy consumption, and improve atom economy.

Several innovative green synthetic methods have been reported for azo dyes, which can be adapted for this compound derivatives:

Solvent-free synthesis: One promising technique involves the diazotization of aromatic amines and subsequent coupling reactions conducted without a solvent, often at room temperature. researchgate.netrsc.org This can be achieved through grinding methods, which use mechanical force to initiate the reaction. rsc.org

Use of solid acid catalysts: Magnetic nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H) have been successfully used as recyclable catalysts in the solvent-free synthesis of azo dyes. researchgate.netrsc.org Similarly, nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2) has been employed as an efficient and reusable catalyst. researchgate.net These solid catalysts offer advantages such as ease of separation from the reaction mixture and the ability to be used in multiple reaction cycles, contributing to a more cost-effective and environmentally friendly process. rsc.org

Alternative reaction media: The use of benign solvents like water extracts from industrial byproducts, such as red mud, is being explored for the synthesis of related heterocyclic compounds, showcasing a move towards circular economy principles in chemical synthesis. acs.org Another approach utilizes readily available and biodegradable resources like citrus juice, which contains citric acid that can act as a natural catalyst. researchgate.net

These green methodologies often result in high yields, reduced reaction times, and simpler purification procedures, making them attractive alternatives to conventional synthetic routes. rsc.org

Stable Isotope Dilution Assays for Quantitative Analysis

Accurate quantification of this compound and its derivatives in various matrices is crucial for research and potential applications. Stable Isotope Dilution Analysis (SIDA) is a powerful mass spectrometry-based technique that provides high accuracy and precision. This method involves using a stable isotopically labeled version of the analyte (in this case, a this compound analog) as an internal standard.

The key advantages of SIDA include:

High Accuracy and Precision: By using an internal standard that is chemically identical to the analyte but has a different mass, SIDA can effectively correct for sample loss during preparation and for matrix effects during analysis. lcms.czoup.com

Sensitivity: This method allows for the detection and quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. researchgate.net

Robustness: It is a reliable method for complex samples, as demonstrated by its use in the analysis of other methoxy-containing compounds and azo dyes in various food and biological matrices. lcms.cztalkingaboutthescience.comoup.comnih.gov

The general workflow for a SIDA experiment involves:

Synthesis of a stable isotope-labeled internal standard (e.g., containing 2H, 13C, or 15N).

Addition of a known amount of the internal standard to the sample at the beginning of the sample preparation process.

Extraction and purification of the analyte and internal standard.

Analysis by a mass spectrometry technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the ratio of the native analyte to the labeled internal standard. lcms.czoup.com

This quantitative approach is essential for pharmacokinetic studies, metabolic profiling, and understanding the distribution of this compound derivatives in biological systems. oup.com

Biological and Biochemical Assay Development for this compound and Analogs

To investigate the biological activity and potential therapeutic applications of this compound and its analogs, a suite of specialized in vitro and cell-based assays are employed. These assays provide critical information on the compounds' binding characteristics, cellular interactions, and effects on specific biological targets.

In Vitro Binding Affinity Assays (e.g., Ki determination)

Understanding the binding affinity of a compound to its molecular target is fundamental in drug discovery and development. For this compound and its analogs, in vitro binding assays are used to determine the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the compound's binding strength to a specific receptor or protein. chelatec.com

Competitive binding assays are a common approach. chelatec.com In these assays, the this compound analog competes with a radiolabeled or fluorescently labeled ligand (a molecule with known binding properties) for binding to the target. By measuring the concentration of the analog required to displace 50% of the labeled ligand (the IC50 value), the Ki can be calculated. nih.gov

A notable example involves a derivative of Congo red, Methoxy-X04, which was studied for its binding affinity to amyloid-β (Aβ) fibrils. oup.comresearchgate.net In this research, a competitive binding assay using a radiolabeled form of Methoxy-X04 ([11C]methoxy-X04) was performed. The results showed that unlabeled Methoxy-X04 could displace the radiolabeled version with a Ki of 26.8 ± 10.0 nM, indicating a high binding affinity. oup.comresearchgate.net

| Compound | Target | Assay Type | Ki (nM) |

| Methoxy-X04 | Aβ(1-40) fibrils | Competitive | 26.8 ± 10.0 oup.comresearchgate.net |

| Chrysamine-G | Aβ(1-40) fibrils | Competitive | 25.3 ± 10.1 oup.comresearchgate.net |

These binding affinity data are crucial for structure-activity relationship (SAR) studies, where the goal is to design new analogs with improved potency and selectivity. umich.edu

Cell-Based Assays for Uptake and Localization

To exert a biological effect, a compound must often enter cells and reach its intracellular target. Cell-based assays are therefore essential for studying the uptake and subcellular localization of this compound and its analogs. frontiersin.org

One common method for assessing cellular uptake is the use of fluorescently labeled analogs. These compounds can be visualized within cells using techniques like fluorescence microscopy. nih.gov For example, studies with fluorescent derivatives of other compounds have successfully determined their localization within cellular compartments such as the endoplasmic reticulum, mitochondria, and lysosomes. nih.govrsc.org The colocalization of the fluorescent analog with specific organelle trackers can provide precise information about its subcellular distribution. nih.govscispace.com

Another widely used cell-based method is the neutral red uptake (NRU) assay. europa.eure-place.benih.govnih.gov This assay is based on the ability of viable cells to take up and accumulate the neutral red dye in their lysosomes. re-place.benih.govnih.gov Changes in cell membrane integrity, which can be induced by a test compound, will affect the uptake of the dye. re-place.be The amount of dye taken up is proportional to the number of viable cells and can be quantified spectrophotometrically. re-place.be

These assays provide valuable insights into the bioavailability of this compound derivatives at the cellular level and can help to elucidate their mechanisms of action.

Enzymatic Inhibition Kinetics Studies

If this compound or its analogs are found to interact with a specific enzyme, it is important to characterize the nature of this interaction. Enzymatic inhibition kinetics studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) and to calculate the inhibitor constant (Ki). nih.gov

These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). mdpi.comresearchgate.net The pattern of the lines on the plot reveals the type of inhibition. nih.gov

For example:

In competitive inhibition , the inhibitor binds to the same active site as the substrate. This increases the apparent Km (Michaelis constant) of the enzyme but does not affect the Vmax (maximum reaction velocity).

In non-competitive inhibition , the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This decreases the Vmax but does not change the Km. mdpi.com

Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. mdpi.comnih.gov

The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be determined from these kinetic studies and provides a measure of the inhibitor's potency. nih.govacs.org Such studies are critical for optimizing the design of enzyme inhibitors for therapeutic purposes. nih.govmdpi.com

Hemolysis Assays in Biological Systems

Hemolysis assays are crucial in vitro screening tools used to evaluate the blood compatibility of chemical compounds. nucro-technics.com These assays measure the lytic effect of a substance on erythrocytes (red blood cells) by quantifying the amount of hemoglobin released into the plasma after exposure. nucro-technics.comnih.gov The general procedure involves incubating red blood cells with the test compound and then centrifuging the mixture to pellet intact cells. The supernatant is then analyzed spectrophotometrically to measure the released hemoglobin, providing an indication of the compound's potential to damage red blood cells. nucro-technics.comnih.govjsaae.or.jp

In research concerning methoxy-containing compounds, hemolysis assays are employed to determine their potential hemotoxicity. For instance, the hemolytic activity of 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), a metabolite of an antimalarial drug, was investigated. In these studies, rat red blood cells were exposed to the compound in vitro before being introduced into isologous rats. The survival of these treated red blood cells in circulation is then monitored. This combined in vitro/in vivo assay provides a robust measure of a compound's hemolytic potential. psu.edu

The results for MAQ-NOH demonstrated a concentration-dependent hemolytic effect. psu.edu The potency of this effect is often quantified by the EC50 value, which represents the concentration of the compound that causes a 50% decrease in erythrocyte survival. The hemolytic activity of MAQ-NOH was compared to other known hemolytic agents to gauge its relative potency. psu.edu Such studies are vital for understanding the toxicological profile of methoxy-containing metabolites.

Table 1: Hemolytic Activity of 6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)

| Compound | Assay Type | Result | Finding |

|---|---|---|---|

| 6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH) | In vitro/in vivo 51Cr-labeled erythrocyte survival assay | Concentration-dependent decrease in erythrocyte survival | EC50 of 350 µM psu.edu |

| 6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH) | In vitro methemoglobin formation | Induced methemoglobin formation in rat erythrocytes | ~10% at 100 µM to ~65% at 2.5 mM psu.edu |

Antimicrobial Activity Assays

The antimicrobial properties of compounds containing methoxy groups are a significant area of research. These activities are typically evaluated using assays such as the disc diffusion and broth dilution methods to determine the minimum inhibitory concentration (MIC) against various pathogens. derpharmachemica.comnih.gov

For example, the antimicrobial potential of 2-methoxy-4-vinylphenol (B128420), a compound identified in red cabbage extracts, has been assessed. nih.govmdpi.com Its activity was tested against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The effectiveness of such compounds is often compared to standard antibiotics. nih.govmdpi.com

In other studies, series of synthesized methoxy-containing molecules, such as methoxy amino chalcone (B49325) derivatives and imidazole-based azo dyes, have been screened for antimicrobial activity. derpharmachemica.comrsc.org These investigations have revealed that certain derivatives exhibit potent and selective activity. For instance, some imidazole-based azo dyes showed significant antifungal properties against pathogenic yeasts like Candida krusei, with MIC values as low as 4 µg/mL, while demonstrating no cytotoxicity at concentrations up to 16 µg/mL. rsc.org Similarly, certain methoxy amino chalcone derivatives displayed a broad spectrum of antimicrobial activity comparable to positive controls like sulfamerazine (B1682647) and sulfadiazine (B1682646). researchgate.net

Table 2: Antimicrobial Activity of Selected Methoxy-Containing Compounds

| Compound/Derivative | Microorganism | Assay Method | Result (MIC) |

|---|---|---|---|

| 2-Methoxy-4-vinylphenol | S. aureus, E. coli | Disc Diffusion | Comparable activity to standard antibiotics at 1 mg/mL mdpi.com |

| Imidazole-based azo dye (Compound 5j) | Cryptococcus neoformans | Broth Dilution | 2 µg/mL rsc.org |

| Imidazole-based azo dye (Compound 5j) | Candida krusei | Broth Dilution | 4 µg/mL rsc.org |

| Methoxy Amino Chalcone Derivatives | E. coli, S. aureus, C. albicans | Disc Diffusion & Dilution | Activity equal to sulfamerazine and sulfadiazine derpharmachemica.comresearchgate.net |

Computational Modeling and Data Analysis Techniques

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in this compound research to understand how these compounds interact with biological targets at a molecular level. The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.netwho.int

In studies involving methoxy-containing compounds, molecular docking has been used to elucidate interactions with various protein targets. For example, the interaction of curcuminoids, which possess methoxy groups, with human serum albumin (HSA) has been investigated. plos.org These studies revealed that curcuminoids bind to specific sites (Site I and Site II) on the protein, interacting with key amino acid residues like Trp214 at Site I and Tyr411 at Site II. plos.org Similarly, docking studies on 3-methoxy flavone (B191248) derivatives against the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) have been performed to explore their potential as anticancer agents. nih.gov

The binding energy values obtained from these simulations provide insight into the stability of the ligand-protein complex. For instance, a docking study of 2-methoxy-4-vinylphenol against bacterial DNA gyrase (4PLB) and lipoprotein (LpxC) showed high negative docking scores, indicating strong binding interactions. nih.govmdpi.com Research on the azo dye Allura Red, which contains a methoxy group, has also utilized molecular docking to study its binding affinity with double-stranded DNA, revealing binding energies ranging from -6.35 kcal/mol to -9.42 kcal/mol. mdpi.com

Table 3: Molecular Docking Results for Selected Methoxy-Containing Compounds

| Compound | Target Protein/Molecule | Binding Energy (kcal/mol) |

|---|---|---|

| 2-Methoxy-4-vinylphenol | DNA Gyrase (4PLB) | -8.63 mdpi.com |

| Benzofuran (co-compound with 2-Methoxy-4-vinylphenol) | Lipoprotein (LpxC) | -8.229 mdpi.com |

| 3-Methoxy Flavone Derivative (Compound Cii) | Estrogen Receptor-α (ER-α) | -10.14 nih.gov |

| Allura Red AC | Double-stranded DNA | -6.35 to -9.42 mdpi.com |

Chemometric Methods for Spectral Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. who.int In the context of this compound and similar dyes, spectroscopic techniques like UV-Vis spectrophotometry generate large datasets that are well-suited for chemometric analysis. researchgate.net These methods can improve the robustness and accuracy of both qualitative and quantitative analyses. nih.gov

Techniques such as Principal Component Analysis (PCA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) are frequently applied. PCA is an exploratory technique used to reduce the dimensionality of complex spectral data and identify patterns, for example, to distinguish between authentic and adulterated dye samples. who.intresearchgate.net MCR-ALS is a powerful method for resolving mixture spectra, allowing for the determination of the pure spectra and concentration profiles of individual components in a mixture without prior separation. rsc.org

For instance, chemometric methods have been successfully applied to the UV-Vis spectral data of the azo dye Allura Red (E129). nih.govjfda-online.com By analyzing the dye's spectra at various pH values, researchers can use MCR-ALS to resolve the spectral contributions of the dye's different protonated forms and simultaneously quantify the dye in complex matrices like beverages. jfda-online.com This approach demonstrates the utility of chemometrics in handling the complex, overlapping spectra often encountered in dye analysis. rsc.org

Statistical Analysis for Experimental Data Validation

Statistical analysis is fundamental to validating the results of experimental research on this compound and related compounds. It provides a framework for assessing the significance of observed effects and the reliability of the data. plos.org Common statistical methods employed include t-tests, analysis of variance (ANOVA), and regression analysis. jfda-online.comnih.gov

In practice, experiments are typically conducted in triplicate, and the results are expressed as the mean ± standard deviation (SD). mdpi.com ANOVA is used to compare the means of three or more groups, often followed by post-hoc tests like Tukey's test to identify specific differences between group means. mdpi.com A p-value of less than 0.05 is generally considered to indicate a statistically significant difference. mdpi.comnih.gov For comparing the means of two groups, a t-test is often utilized. nih.gov

Research Applications and Foundational Studies of Methoxy Red

Methoxy (B1213986) Red in Advanced Biological and Biomedical Research

Methoxy Red and its derivatives, particularly Methoxy-X04, have become indispensable tools in the study of protein aggregation diseases, most notably Alzheimer's disease. These compounds are prized for their ability to cross the blood-brain barrier and bind with high affinity to the β-sheet structures characteristic of amyloid fibrils.

Amyloid Pathology and Alzheimer's Disease Research

The hallmarks of Alzheimer's disease are the extracellular deposition of amyloid-β (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). nih.gov this compound and its analogues are crucial for visualizing and quantifying these pathological protein aggregates.

Methoxy-X04, a derivative of Congo Red and Chrysamine-G, is a fluorescent compound that specifically binds to amyloid-β fibrils. oup.comresearchgate.net It is smaller and more lipophilic than its parent compounds, allowing it to effectively penetrate the brain. oup.comnih.gov Methoxy-X04 stains amyloid plaques, neurofibrillary tangles, and cerebrovascular amyloid in postmortem brain tissue from Alzheimer's patients with high specificity. oup.comresearchgate.net Its binding to these fibrillar β-sheet deposits is confirmed by the abolishment of staining after treatment with formic acid. oup.com This specificity allows for the clear identification and quantification of these pathological hallmarks. rndsystems.com

Studies have demonstrated that Methoxy-X04 has a high binding affinity for Aβ fibrils, with an inhibition constant (Ki) of 26.8 nM, which is comparable to that of Chrysamine-G (Ki = 25.3 nM). oup.comnih.gov This high affinity enables sensitive detection of amyloid deposits. abcam.com

Table 1: Comparative Binding Affinities of Amyloid Probes

| Compound | Inhibition Constant (Ki) for Aβ fibrils | Reference |

|---|---|---|

| Methoxy-X04 | 26.8 nM | oup.comnih.gov |

| Chrysamine-G | 25.3 nM | oup.comnih.gov |

| BTA-1 | 11 nM | sigmaaldrich.com |

| Thioflavin-T | 580 nM | sigmaaldrich.com |

| BSB | 300-500 nM | epa.gov |

A significant advantage of Methoxy-X04 is its utility for in vivo imaging of amyloid plaques in living animals. oup.com When administered systemically to transgenic mouse models of Alzheimer's disease, Methoxy-X04 crosses the blood-brain barrier and labels individual amyloid plaques. oup.comjove.com These labeled plaques can then be visualized using techniques like multiphoton microscopy. oup.comoup.com This allows for the longitudinal study of plaque formation and growth over time.

For instance, after a single intravenous injection in PS1/APP mice, individual plaques become distinguishable within 30 to 60 minutes. oup.comnih.gov High-contrast images of both plaques and cerebrovascular amyloid are also achieved with intraperitoneal injections. oup.comresearchgate.net Furthermore, studies using carbon-11-labeled Methoxy-X04 have shown its potential as a positron emission tomography (PET) imaging agent for quantifying amyloid load in the human brain, which is crucial for early diagnosis and monitoring the effectiveness of anti-amyloid therapies. oup.comresearchgate.net

Microglia, the resident immune cells of the brain, play a complex role in Alzheimer's disease, including interacting with amyloid plaques. Methoxy-X04 has been instrumental in studying these interactions. By labeling the dense core of Aβ plaques, Methoxy-X04 allows researchers to visualize the spatial relationship between microglia and plaques. jove.comnih.gov

In vivo two-photon microscopy studies in mouse models have used Methoxy-X04 to follow the dynamics of microglial activation in response to new plaque formation. researchgate.net It has been observed that microglial processes are already in contact with newly formed plaques. researchgate.net Methoxy-X04 co-localizes with phagosomes in plaque-associated microglia, indicating that microglia are involved in the phagocytosis of amyloid-β. rndsystems.com This tool has been vital in research showing that microglia use TAM receptors to detect and engulf amyloid plaques and that TREM2 is important for maintaining microglial metabolic fitness in the context of Alzheimer's disease. rndsystems.com Combining Methoxy-X04 with immunostaining for microglial markers like IBA1 allows for detailed ultrastructural analysis of these interactions using correlative light and electron microscopy. jove.comnih.gov

Cerebral amyloid angiopathy (CAA), the deposition of amyloid-β in the walls of cerebral blood vessels, is a common feature of Alzheimer's disease. Methoxy-X04 effectively stains cerebrovascular amyloid in addition to parenchymal plaques and neurofibrillary tangles. oup.comresearchgate.net This allows for the comprehensive assessment of amyloid pathology in both the brain parenchyma and its vasculature. The ability to detect cerebrovascular amyloid is important as CAA can lead to microhemorrhages and contribute to cognitive decline. nih.gov High-contrast imaging of cerebrovascular amyloid has been demonstrated in transgenic mice following systemic administration of Methoxy-X04. oup.comnih.gov

Microglial Interactions with Amyloid Plaques

Cellular Structure Visualization and Histological Studies

Beyond its specific application in amyloid research, this compound and similar compounds contribute to broader histological studies of cellular structures. Histology relies on various staining methods to visualize cells and their components, which are often colorless and translucent. medcell.orgnih.gov Dyes are used to provide contrast and highlight specific structures based on their chemical properties. medcell.org

While traditional stains like hematoxylin (B73222) and eosin (B541160) are widely used for general cellular morphology, fluorescent probes like Methoxy-X04 offer high specificity for certain pathological structures. medcell.orgnih.gov The principle of using fluorescent dyes that bind to specific molecular targets allows for their detection with high sensitivity against a dark background in fluorescence microscopy. nih.gov Methoxy-X04's ability to label β-pleated sheets makes it a specialized histological tool for studying the ultrastructure of amyloid deposits in tissues. jove.comnih.gov This specificity is crucial for understanding the cellular and subcellular consequences of protein aggregation in neurodegenerative diseases.

This compound in Advanced Analytical Chemistry and Sensing

pH-Responsive Indicators in Chemical and Food Science

Application in Titrimetric Analyses

Acid-base indicators are essential tools in titrimetric analysis, allowing for the visual determination of a reaction's endpoint. These indicators are typically weak acids or bases that exhibit a distinct color change over a specific pH range. gspchem.combrsnc.inmu-varna.bgthoughtco.com While many synthetic indicators are available, the choice depends on the pH at the equivalence point of the specific acid-base reaction being studied. gspchem.comnih.gov

One methoxy-containing indicator, Pentathis compound, functions within a highly acidic pH range of 1.2 to 2.3. brsnc.inthoughtco.com In this range, it transitions from a red-violet color in acidic conditions to colorless in more basic conditions. brsnc.inthoughtco.com This specific pH interval makes it suitable for titrations where the endpoint lies in the very acidic region. The color change is the result of a structural change in the dye molecule as the hydrogen ion concentration of the solution changes. gspchem.com

For a titration to be accurate, the indicator's pH range must align with the pH of the equivalence point. For instance, titrating a weak base with a strong acid requires an indicator that changes color in a slightly acidic medium. mu-varna.bg The table below compares Pentathis compound with other common indicators used in titrimetry.

| Indicator | pH Range | Acid Color | Base Color |

| Pentathis compound | 1.2 - 2.3 | Red-Violet | Colorless |

| Thymol Blue (acid range) | 1.2 - 2.8 | Red | Yellow |

| Methyl Orange | 3.1 - 4.4 | Red | Orange |

| Methyl Red | 4.4 - 6.2 | Red | Yellow |

| Phenolphthalein | 8.2 - 10.0 | Colorless | Pink/Red |

| This table presents data for several common acid-base indicators, highlighting their respective pH transition ranges and color changes. gspchem.combrsnc.inthoughtco.com |

Food Freshness Monitoring via pH Indicators

The spoilage of protein-rich foods like meat and fish is often accompanied by the production of volatile compounds, such as ammonia (B1221849) and other amines, by microbial activity. nih.govfoodandnutritionjournal.org These compounds increase the pH of the food's microenvironment. nih.gov This pH shift provides a reliable signal for monitoring food freshness, leading to the development of intelligent packaging with colorimetric pH indicators. mdpi.com

Synthetic dyes, including Methyl Red, Bromocresol Green, and Cresol Red, are frequently used in these pH-responsive freshness indicators due to their distinct and reliable color changes. nih.govbio-conferences.org An indicator film can be created by immobilizing a pH-sensitive dye onto a polymer support. nih.gov When placed inside a food package, the film changes color as volatile basic nitrogen compounds accumulate, providing a visual cue to the consumer about the state of the product's freshness. foodandnutritionjournal.orgmdpi.com

While there is significant research into using natural colorants like anthocyanins from red cabbage or black carrots for this purpose, synthetic indicators remain prevalent due to their stability and low cost. nih.govbio-conferences.org A compound like this compound, as a pH-sensitive azo dye, could theoretically be applied in such systems. The principle relies on the protonation or deprotonation of the dye molecule in response to acidic or alkaline metabolites released during spoilage, resulting in a visible color transition. nih.gov For example, a study on intelligent labels with red cabbage anthocyanins showed a color change from purple to blue as beef and squid spoiled, corresponding to a rise in total volatile basic nitrogen. mdpi.com

Development of Viscosity-Sensitive Fluorescent Probes

Fluorescent molecular rotors are a class of dyes whose fluorescence properties are highly dependent on the viscosity of their immediate environment. nih.govu-strasbg.fr These probes typically consist of a fluorophore and a rotating component. In low-viscosity environments, intramolecular rotation is rapid, which provides a non-radiative pathway for the excited state to decay, resulting in quenched or weak fluorescence. nih.gov As the viscosity of the medium increases, this intramolecular rotation is restricted, blocking the non-radiative decay pathway and causing a significant enhancement in fluorescence intensity. nih.govrsc.org

This principle is the basis for developing probes to measure micro-viscosity in biological systems, as abnormal viscosity is linked to conditions like cancer and Alzheimer's disease. nih.gov Methoxy-substituted styryl dyes, which are D-π-A (donor-π-acceptor) systems, have been investigated for this purpose. researchgate.net The presence of an electron-donating methoxy group can enhance the intramolecular charge transfer (ICT) character of the dye, which is crucial for its function. researchgate.net

Research on triphenylamine-isophorone based styryl colorants with methoxy groups has demonstrated their sensitivity to viscosity. researchgate.net These deep red emitting dyes show weak fluorescence in low-viscosity solvents but become highly emissive in viscous environments like glycerol. This behavior is attributed to the restriction of twisted intramolecular charge transfer (TICT) states in viscous media. researchgate.net Similarly, other red-emitting fluorescent probes have been designed based on skeletons like 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF) for viscosity detection in living cells. nih.gov

Adsorption Studies for Pollutant Removal

Azo dyes are a major class of pollutants in industrial wastewater, and their removal is essential due to their potential toxicity. researchgate.net Adsorption is a widely used method for decontaminating water due to its effectiveness and the potential for using low-cost adsorbent materials. nih.govresearchgate.net Studies have investigated the removal of dyes like Methyl Red using various adsorbents. researchgate.net

A significant advancement in this area is the chemical modification of adsorbent materials to enhance their performance. Research has shown that methoxy-modification of clays (B1170129) can significantly improve their ability to remove pollutants from aqueous media. researchgate.netnih.gov In one study, exfoliated glauconite (B1166050) (a type of clay) was modified with methoxy groups (Mth/EXG) and tested for its ability to adsorb phosphate (B84403) (PO₄³⁻), safranin-O dye (SFR), and cadmium ions (Cd²⁺). nih.gov

The methoxy-modified clay demonstrated promising adsorption capacities, which were significantly higher than many other studied adsorbents. nih.gov The modification enhances the surface properties of the clay, leading to more effective binding of the pollutant species. nih.gov The maximum adsorption capacities (Qₘₐₓ) determined from the study are presented in the table below.

| Pollutant | Adsorbent | Temperature (K) | Max Adsorption Capacity (Qₘₐₓ) (mg/g) |

| Phosphate (PO₄³⁻) | Mth/EXG | 308 | 268.07 |

| Safranin-O (SFR) | Mth/EXG | 308 | 312.3 |

| Cadmium (Cd²⁺) | Mth/EXG | 308 | 234.9 |

| This table shows the maximum adsorption capacities of methoxy-modified exfoliated glauconite for different pollutants at 308 K. nih.gov |

This compound in Materials Science and Industrial Applications

Applications in Textile Dyeing and Color Fastness Research

This compound, as a vibrant azo dye, is utilized in the textile industry for dyeing various fabrics, including natural and synthetic fibers. chemimpex.com The effectiveness of a dye is determined not only by its color but also by its fastness properties—its ability to retain its original color when exposed to stressors like light, washing, and rubbing. the-millshop-online.co.uk

Research into disperse azo dyes has shown that the inclusion and positioning of methoxy groups on the dye's molecular structure can significantly influence its dyeing performance and color fastness. mdpi.com For example, a study on dyeing polyethylene (B3416737) terephthalate (B1205515) (PET) fabric found that a methoxy group positioned to maximize its electron-withdrawing effect could deepen the chromophore's light absorption and improve dye uptake. mdpi.com This resulted in higher color density (K/S values) and enhanced color fastness. mdpi.com